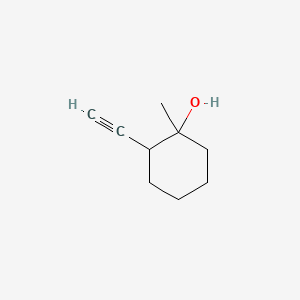

![molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B CAS No. 532932-99-3](/img/structure/B561557.png)

[Ala11,D-Leu15]-Orexin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[Ala11,D-Leu15]-Orexin B” is a highly potent and selective OX2 receptor agonist . It has a 400-fold selectivity for OX2 over OX1 receptors, possessing EC50 values of 0.13 and 52 nM for human OX2 and OX1 receptors respectively . This compound increases social novelty seeking and can decrease anxious and depressive behaviour in animal models .

Molecular Structure Analysis

The molecular structure of “[Ala11,D-Leu15]-Orexin B” is given by the sequenceH-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 . The molecular weight is 2857.28 and the formula is C189H284N54O56S . Physical And Chemical Properties Analysis

“[Ala11,D-Leu15]-Orexin B” is soluble to 0.30 mg/ml in water . It appears as a freeze-dried solid and should be stored dry, frozen, and in the dark .Applications De Recherche Scientifique

Neuroscience Research: Understanding Sleep Disorders

[Ala11,D-Leu15]-Orexin B is a potent and selective agonist for the OX2 receptor . In neuroscience, it’s used to study sleep disorders like narcolepsy, which is associated with a deficiency in orexin (hypocretin) neurons. By selectively activating OX2 receptors, researchers can investigate the role of these receptors in sleep-wake regulation and potential therapeutic interventions for sleep disorders.

Metabolic Studies: Appetite and Energy Expenditure

This peptide has been implicated in appetite regulation and energy homeostasis . Its role as an OX2 receptor agonist makes it a valuable tool for studying metabolic processes, including feeding behavior, energy expenditure, and the balance between them. This can lead to a better understanding of metabolic diseases such as obesity and diabetes.

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-UBNRXWOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of [Ala11,D-Leu15]-Orexin B?

A1: [Ala11,D-Leu15]-Orexin B is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, ] Binding to OX2R triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability and neurotransmitter release. [, ]

Q2: How does [Ala11,D-Leu15]-Orexin B differ from Orexin A in its receptor binding and effects?

A2: While Orexin A activates both OX1R and OX2R, [Ala11,D-Leu15]-Orexin B demonstrates a high selectivity for OX2R. [, ] This selectivity translates to distinct pharmacological profiles, with [Ala11,D-Leu15]-Orexin B exhibiting more specific effects on sleep/wake regulation and cataplexy without the potential reinforcing effects associated with OX1R activation. []

Q3: What are the key physiological effects of [Ala11,D-Leu15]-Orexin B administration observed in animal models?

A3: In rodent models of narcolepsy, [Ala11,D-Leu15]-Orexin B effectively increases wakefulness, stabilizes sleep architecture by reducing transitions between wakefulness and NREM sleep, and reduces cataplexy-like episodes. [] This highlights its potential as a treatment for sleep-wake disorders associated with orexin deficiency.

Q4: How does [Ala11,D-Leu15]-Orexin B influence glutamatergic transmission in the ventral tegmental area (VTA)?

A4: [Ala11,D-Leu15]-Orexin B enhances glutamatergic transmission in the VTA through two main mechanisms: 1) it increases presynaptic glutamate release in a protein kinase C (PKC)-dependent manner, and 2) it potentiates postsynaptic NMDA receptor activity, also via PKC activation. [] This suggests a role for OX2R in modulating reward and motivational processes.

Q5: Has [Ala11,D-Leu15]-Orexin B demonstrated efficacy in alleviating cardiovascular dysfunction?

A5: While Orexin A is known to elevate blood pressure and heart rate, [Ala11,D-Leu15]-Orexin B has demonstrated a cardioprotective effect in models of ischemia/reperfusion injury. [] This cardioprotection is linked to the activation of ERK1/2 and Akt signaling pathways in myocardial tissue. [] Interestingly, this effect is not seen with Orexin A, suggesting a unique role for OX2R in cardiac function.

Q6: Are there any known links between OX2R expression and human heart failure?

A6: Research suggests a potential correlation between OX2R and heart failure. Studies have shown a significant inverse correlation between OX2R expression and the severity of heart failure symptoms as assessed by the New York Heart Association (NYHA) functional classification. [] This finding warrants further investigation into the therapeutic potential of OX2R agonists in heart failure.

Q7: What are the potential advantages of targeting OX2R selectively for therapeutic purposes?

A7: Selective OX2R agonism, like that achieved with [Ala11,D-Leu15]-Orexin B, offers several potential advantages. These include: * Targeted effects on sleep/wake regulation and cataplexy: This minimizes the risk of off-target effects associated with broader orexin receptor activation. []* Reduced potential for drug-seeking behavior: Unlike Orexin A, [Ala11,D-Leu15]-Orexin B does not induce drug-seeking behavior in mice, suggesting a safer profile regarding addiction liability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

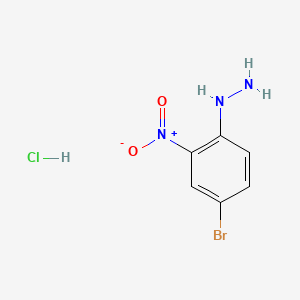

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

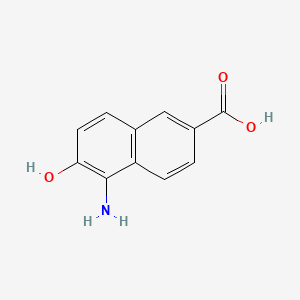

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

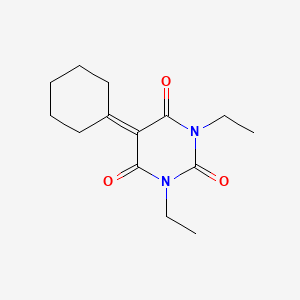

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)